

MC-Peg2-NH2: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest		
Compound Name:	MC-Peg2-NH2	
Cat. No.:	B12402793	Get Quote

Introduction: MC-Peg2-NH2, also known as Maleimidocaproyl-PEG2-Amine, is a heterobifunctional crosslinker integral to the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). Its structure features a maleimide group at one end and a primary amine at the other, connected by a two-unit polyethylene glycol (PEG) spacer. This unique architecture allows for the covalent linkage of two different molecules, typically a protein (like an antibody) and a payload (such as a cytotoxic drug). The PEG spacer enhances the solubility and stability of the resulting conjugate in aqueous environments. This guide provides a comprehensive overview of the chemical properties, specifications, and experimental protocols related to MC-Peg2-NH2 for researchers, scientists, and professionals in drug development.

Core Chemical Properties and Specifications

MC-Peg2-NH2 is a solid compound with specific chemical and physical properties that are critical for its application in bioconjugation. These properties are summarized in the table below.



Property	Specification
Chemical Name	Maleimidocaproyl-PEG2-Amine
Synonyms	MC-PEG2-Amine
CAS Number	640267-62-5[1]
Molecular Formula	C16H27N3O5[1]
Molecular Weight	341.4 g/mol [1]
Purity	>96%[1]
Physical Form	Solid
IUPAC Name	N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamide
Solubility	Soluble in DMSO. Can be formulated in PEG300, Tween 80, and Corn oil for in vivo applications.
Storage and Handling	Store at -20°C or -80°C, protected from light and moisture.

Spectroscopic Data (Illustrative)

While specific spectra for **MC-Peg2-NH2** are not readily available in the public domain, the expected spectral characteristics can be inferred from its structure and data for similar PEG-containing molecules.

- ¹H NMR: The proton NMR spectrum is expected to show characteristic peaks for the maleimide protons, the methylene protons of the caproyl group, the repeating ethylene glycol units of the PEG spacer, and the terminal amine group.
- ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbons
 of the maleimide and amide groups, the carbons of the PEG spacer, and the aliphatic
 carbons of the caproyl chain. The chemical shifts would be influenced by the neighboring
 heteroatoms (oxygen and nitrogen).[2]



- FT-IR: The infrared spectrum would be characterized by absorption bands corresponding to the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=O stretching of the maleimide and amide groups (around 1650-1750 cm⁻¹), and the C-O-C ether stretching of the PEG chain (around 1100 cm⁻¹).
- Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (341.4 g/mol) and fragmentation patterns consistent with its structure.

Experimental Protocols

MC-Peg2-NH2 is a versatile linker used in various bioconjugation procedures. The following are detailed methodologies for its common applications.

Antibody-Drug Conjugate (ADC) Synthesis

This protocol outlines the two-step process for conjugating an antibody to a drug molecule using **MC-Peg2-NH2**.

Step 1: Reaction of the Amine Group with an Activated Drug

The primary amine of **MC-Peg2-NH2** is first reacted with a drug molecule that has been preactivated, typically as an N-hydroxysuccinimide (NHS) ester.

- Materials:
 - MC-Peg2-NH2
 - NHS-activated drug
 - Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
 - Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
 - Reaction vessel
 - Stirring apparatus



• Procedure:

- Dissolve the NHS-activated drug in anhydrous DMF or DMSO.
- In a separate vessel, dissolve MC-Peg2-NH2 in the same solvent.
- Add the MC-Peg2-NH2 solution to the activated drug solution.
- Add a slight molar excess of TEA or DIPEA to the reaction mixture to act as a base.
- Allow the reaction to proceed at room temperature for 2-4 hours with constant stirring.
- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
- Upon completion, the resulting maleimide-functionalized drug can be purified by chromatography.

Step 2: Conjugation of the Maleimide-Functionalized Drug to an Antibody

The maleimide group of the drug-linker conjugate reacts specifically with free thiol groups on a reduced antibody.

Materials:

- Maleimide-functionalized drug (from Step 1)
- Antibody
- Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))
- Phosphate-buffered saline (PBS), pH 6.5-7.5
- Desalting column

Procedure:

Dissolve the antibody in PBS.



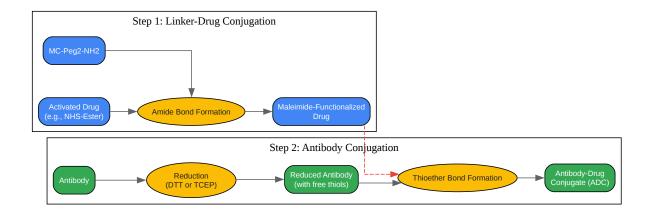
- Add a controlled molar excess of the reducing agent (DTT or TCEP) to the antibody solution to reduce the interchain disulfide bonds and generate free thiol groups.
- Incubate the reaction at 37°C for 30-60 minutes.
- Remove the excess reducing agent using a desalting column, exchanging the buffer to PBS at pH 6.5-7.5.
- Immediately add the maleimide-functionalized drug to the reduced antibody solution. A typical molar ratio is 5-10 moles of the drug-linker per mole of antibody.
- Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
- The reaction can be quenched by adding a thiol-containing compound like cysteine or Nacetylcysteine.
- Purify the resulting ADC using size-exclusion chromatography (SEC) or other protein purification techniques to remove unconjugated drug-linker and other impurities.
- Characterize the final ADC to determine the drug-to-antibody ratio (DAR) and confirm its purity and activity.

Visualizations

Logical Workflow for ADC Synthesis

The following diagram illustrates the key steps in the synthesis of an Antibody-Drug Conjugate using MC-Peg2-NH2.





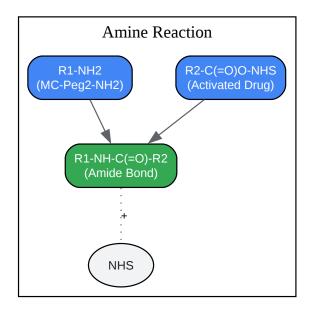
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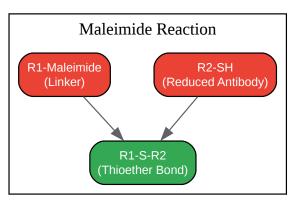
Caption: Workflow for the two-step synthesis of an ADC using MC-Peg2-NH2.

Reaction Mechanism of Functional Groups

The utility of MC-Peg2-NH2 lies in the specific reactivity of its two terminal functional groups.







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Caption: Reaction mechanisms of the amine and maleimide groups of MC-Peg2-NH2.

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References

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